

# Comparative analysis of Org 25935 and acamprosate for alcohol cessation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295

[Get Quote](#)

## A Comparative Analysis of **Org 25935** and Acamprosate for Alcohol Cessation

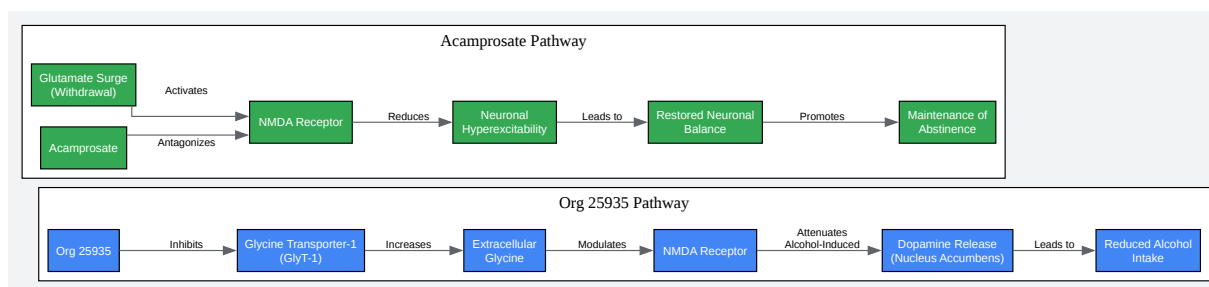
This guide provides a detailed, objective comparison of **Org 25935** and acamprosate, two pharmacological agents investigated for their potential in promoting alcohol cessation. The analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and side effects, supported by experimental data.

## Mechanism of Action

The divergent mechanisms of **Org 25935** and acamprosate reflect different therapeutic strategies for managing alcohol dependence. **Org 25935** targets the glycine signaling pathway, while acamprosate is believed to modulate the balance between excitatory and inhibitory neurotransmission.

**Org 25935:** This compound is a selective inhibitor of the glycine transporter-1 (GlyT-1).[1] By blocking GlyT-1, **Org 25935** increases the extracellular concentration of glycine in the brain.[2] [3] Glycine is an obligate co-agonist at N-methyl-D-aspartate (NMDA) receptors and also acts on its own inhibitory glycine receptors. The therapeutic hypothesis is that by enhancing glycinergic neurotransmission, **Org 25935** can attenuate the alcohol-induced dopaminergic activity in the brain's reward pathways, specifically the nucleus accumbens, thereby reducing the motivation to consume alcohol.[2][4] Animal studies have shown that **Org 25935** can dose-dependently decrease ethanol intake, preference, and relapse-like behaviors.[2][3][5]

Acamprosate: The precise mechanism of acamprosate is not fully elucidated but is thought to involve the modulation of glutamatergic and GABAergic neurotransmitter systems.[6][7][8] Chronic alcohol exposure disrupts the equilibrium between neuronal excitation and inhibition.[6] During withdrawal, there is a surge in the excitatory neurotransmitter glutamate, leading to symptoms like anxiety and restlessness that can trigger relapse.[9][10] Acamprosate appears to counteract this by acting as a weak NMDA receptor antagonist, thereby reducing the hyperexcitability of the glutamatergic system.[9][11][12] It helps restore the normal balance of neuronal activity that is disrupted by chronic alcohol use.[6][7]



[Click to download full resolution via product page](#)

**Caption:** Proposed signaling pathways for **Org 25935** and Acamprosate.

## Clinical Efficacy

The clinical development and outcomes for **Org 25935** and acamprosate are markedly different. Acamprosate is an approved medication with demonstrated efficacy, whereas the clinical trial for **Org 25935** was terminated due to a lack of benefit over placebo.

**Org 25935:** A key multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of **Org 25935** in preventing relapse in detoxified alcohol-dependent patients.[2] However, the trial was halted prematurely after a futility analysis indicated a low probability (<40%) of detecting a significant difference between the drug and

placebo.[2] The results showed no statistically significant benefit of **Org 25935** over placebo on the primary endpoint, which was the percentage of heavy drinking days.[2] No significant effects were observed on secondary endpoints either, which included other measures of drinking behavior, global functioning, and alcohol craving.[2]

Acamprosate: Acamprosate has been evaluated in numerous clinical trials and has demonstrated efficacy in maintaining abstinence for individuals with alcohol dependence.[13] [14] A meta-analysis of 24 trials concluded that acamprosate significantly reduced the risk of returning to any drinking and increased the cumulative duration of abstinence compared to placebo.[13] It is generally considered more effective than placebo, particularly when integrated into a comprehensive treatment plan that includes psychosocial support.[9][11] However, its effect on reducing the number of heavy drinking days appears to be less robust and may not be superior to placebo in this regard.[13]

## Experimental Protocols

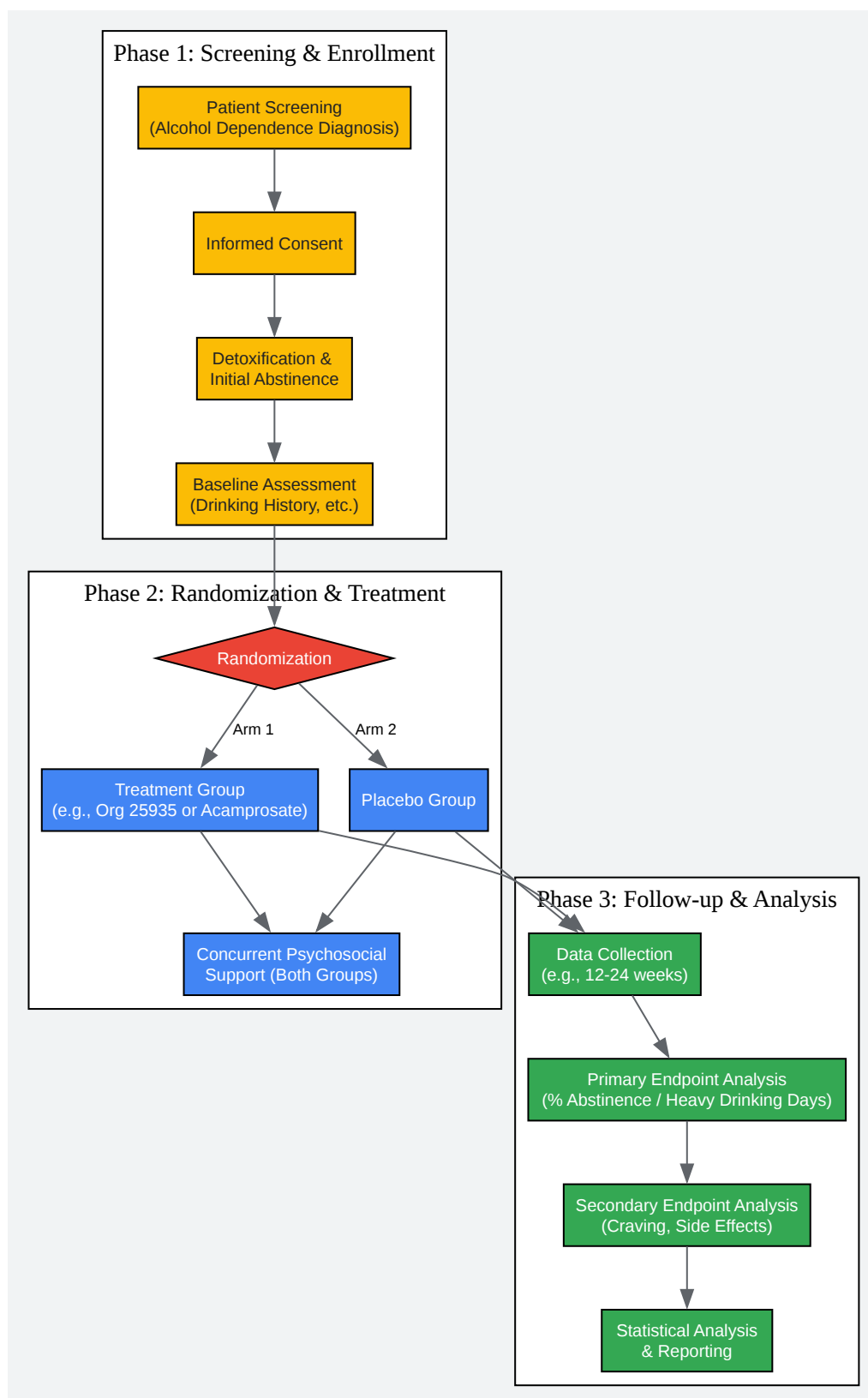
Understanding the methodologies of key clinical trials is crucial for interpreting their outcomes.

### Org 25935 - Relapse Prevention Trial:

- Design: Multicenter, randomized, double-blind, placebo-controlled trial.[2]
- Participants: Adult patients diagnosed with alcohol dependence who were recently detoxified.[2]
- Intervention: Patients were randomly assigned to receive either **Org 25935** (12 mg, twice daily) or a matching placebo.[2]
- Duration: The planned treatment period was 84 days.[2]
- Primary Endpoint: Percentage of heavy drinking days, defined as five or more standard drinks per day for men and four or more for women.[2]
- Secondary Endpoints: Included drinks per day, time to first heavy drinking day, global functioning, and measures of alcohol-related thoughts and cravings.[2]

### Acamprosate - Representative Abstinence Maintenance Trial:

- Design: Many trials follow a randomized, double-blind, placebo-controlled format.[\[15\]](#)
- Participants: Alcohol-dependent patients who are abstinent at the start of treatment.[\[6\]](#)[\[11\]](#)
- Intervention: A common dosage is 1998 mg per day (typically administered as two 333 mg tablets three times daily) for patients weighing over 60 kg, with a reduced dose for those under 60 kg.[\[10\]](#)[\[11\]](#) This is compared against a placebo.
- Duration: Treatment duration in trials often ranges from three to twelve months.[\[9\]](#)
- Primary Endpoint: Commonly, the percentage of patients maintaining complete abstinence or the cumulative abstinence duration.[\[13\]](#)
- Ancillary Treatment: Patients typically receive concurrent psychosocial therapy or counseling.[\[6\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for a placebo-controlled alcohol cessation clinical trial.

## Pharmacokinetics

The pharmacokinetic profiles of the two drugs differ significantly, particularly in their metabolism and elimination pathways.

| Parameter               | Org 25935  | Acamprosate   |
|-------------------------|--|---|
| Metabolism              | Metabolized in the body.                                   | Not metabolized by the body.<br>[6][9]                    |
| Bioavailability         | Dose-linear pharmacokinetics observed in animal models.[3] | Low oral bioavailability (~11%).<br>[6][9]                |
| Food Effect             | Not specified in available clinical data.                  | Bioavailability is decreased when taken with food.[9][10] |
| Elimination             | Not specified in available clinical data.                  | Excreted unchanged via the kidneys.[6][9][10]             |
| Half-life ( $t_{1/2}$ ) | Not specified in available clinical data.                  | Long elimination half-life (20-33 hours).[6][8][9]        |
| Protein Binding         | Not specified in available clinical data.                  | Negligible.[9]  |

## Side Effect and Safety Profile

Both medications were reported to be generally well-tolerated in clinical trials, though their common side effect profiles differ.

| Side Effect Profile  | Org 25935  | Acamprosate   |
|----------------------|--|---|
| Common Side Effects  | Fatigue, dizziness, transient visual events.[2][16][17]          | Diarrhea (most common), nausea, abdominal pain, headache, insomnia, anxiety.[9][11][18][19]     |
| Serious Side Effects | No major safety issues were reported in the terminated trial.[2] | Allergic reactions, abnormal heart rhythms, increased risk of suicidal behavior, depression.[9] |
| Contraindications    | Not established due to limited clinical development.             | Severe renal impairment (creatinine clearance <30 mL/min).[9][11]                               |
| Drug Interactions    | Not extensively studied in the context of alcohol cessation.     | No significant drug interactions reported; does not interact with alcohol.[10][11]              |

## Conclusion

In the comparative analysis of **Org 25935** and acamprosate for alcohol cessation, acamprosate emerges as the clinically established therapeutic agent. Its efficacy in promoting abstinence, supported by a large body of evidence from numerous clinical trials, contrasts sharply with the clinical development of **Org 25935**, which was halted due to a lack of efficacy.[2][13] While **Org 25935** presented a novel mechanism of action by targeting the GlyT-1 transporter, its promising preclinical results did not translate into successful outcomes in human trials for alcohol dependence.[2][3]

Acamprosate, despite its incompletely understood mechanism, remains a valuable tool in the pharmacological treatment of alcohol use disorder, particularly for patients whose goal is complete abstinence and who can adhere to the three-times-daily dosing regimen. Its favorable safety profile and lack of hepatic metabolism make it a suitable option for a broad range of patients, including those with liver disease.[7][11] The development of **Org 25935**, while unsuccessful for this indication, highlights the ongoing research into novel neurochemical pathways, like the glycinergic system, as potential targets for future addiction therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. relevancerecovery.com [relevancerecovery.com]
- 8. youtube.com [youtube.com]
- 9. Acamprosate - Wikipedia [en.wikipedia.org]
- 10. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acamprosate in alcohol dependence – DACAS factsheet | SA Health [sahealth.sa.gov.au]
- 12. Mechanism of action of acamprosate. Part II. Ethanol dependence modifies effects of acamprosate on NMDA receptor binding in membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. recoveryanswers.org [recoveryanswers.org]
- 16. A randomised trial of the effect of the glycine reuptake inhibitor Org 25935 on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acamprosate: MedlinePlus Drug Information [medlineplus.gov]
- 19. Chapter 2—Acamprosate - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of Org 25935 and acamprosate for alcohol cessation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764295#comparative-analysis-of-org-25935-and-acamprosate-for-alcohol-cessation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)